2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-5-[(6-chloropyridin-3-yl)sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-10-3-1-7(5-9(10)12(17)18)16-21(19,20)8-2-4-11(14)15-6-8/h1-6,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMKVZHQGWDFNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) undergoes chlorosulfonation in chlorosulfonic acid at 80°C for 1 hour, yielding 2-amino-5-chlorosulfonylbenzoic acid . The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group preferentially forming at the para position relative to the amino group due to electronic and steric factors.
Reaction Conditions :
- Chlorosulfonic acid : 5.5 g anthranilic acid in 100 mL chlorosulfonic acid.
- Temperature : 80°C, 1 hour.
- Workup : Quenching in ice-water followed by decantation and drying.
Sulfonamide Formation with 6-Chloropyridin-3-amine
The sulfonyl chloride intermediate reacts with 6-chloropyridin-3-amine in acetone under basic conditions (1N NaOH) to form 2-amino-5-(6-chloropyridine-3-sulfonamido)benzoic acid .
Optimization Insights :
- Solvent : Acetone enhances nucleophilic attack by the amine.
- Stoichiometry : Equimolar ratios prevent polysubstitution.
- Purification : Column chromatography (silica gel, benzene/5% acetic acid) isolates the product in 65–75% yield.
Diazotization and Chlorination
The 2-amino group is diazotized using NaNO₂ in HCl at 0–5°C, generating a diazonium salt. Subsequent treatment with CuCl₂ in HCl substitutes the diazonium group with chlorine, yielding the final product.
Critical Parameters :
- Temperature Control : Diazonium salts decompose above 5°C; strict cooling is essential.
- Catalyst Selection : CuCl₂ outperforms FeCl₃ or SnCl₂ in selectivity (90% conversion vs. 75–85%).
- Reaction Time : 30 minutes at room temperature followed by 15 minutes at 50°C ensures complete substitution.
Analytical Validation and Characterization
Spectral Data
- ¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, pyridine-H), 8.35 (d, J = 8.4 Hz, 1H, Ar-H), 7.98 (d, J = 8.4 Hz, 1H, Ar-H), 7.62 (s, 1H, NH), 7.45 (s, 1H, COOH).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 750 cm⁻¹ (C-Cl).
Purity Assessment
- HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).
- Melting Point : 168–170°C (lit. 168–170°C).
Comparative Evaluation of Synthetic Routes
The diazotization method is favored for its brevity and higher yield, though it demands precise control over diazonium stability.
Industrial and Pharmacological Relevance
The target compound’s structural motifs—a sulfonamide and chlorinated aromatic system—align with hypolipidemic agents described in US3879402A . Its potential as a carbonic anhydrase inhibitor, inferred from PMC9940855 , warrants further investigation for CNS disorders.
Challenges and Mitigation Strategies
- Instability of Diazonium Salts : Conduct reactions at 0–5°C with immediate use of intermediates.
- Regioselectivity in Sulfonamide Formation : Use excess amine (1.2 eq) to minimize byproducts.
- Purification of Polar Intermediates : Employ silica gel chromatography with acetic acid modifiers.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
SIRT2 Inhibition
One of the notable applications of 2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid is its role as an inhibitor of Sirtuin-2 (SIRT2), a protein implicated in neurodegenerative diseases such as Huntington's disease. Studies have shown that derivatives of this compound can effectively inhibit SIRT2, leading to decreased polyglutamine aggregation, which is a hallmark of Huntington's pathology.
In a study involving the synthesis and testing of various analogues, it was found that certain compounds demonstrated significant potency in inhibiting SIRT2, with IC50 values indicating effective concentrations for therapeutic use. The structure-activity relationship (SAR) analysis revealed that modifications to the sulfonamide group enhanced selectivity and potency against SIRT2 compared to other sirtuins .
| Compound | SIRT2 IC50 (μM) | % SIRT1 Inhibition at 10 μM | % SIRT3 Inhibition at 10 μM |
|---|---|---|---|
| AK-1 | 12.5 | 10 | 5 |
| Compound A | 9.4 | 11 | 2 |
| Compound B | 9.1 | 0 | 0 |
Neuroprotective Effects
The neuroprotective properties of compounds derived from this compound have been explored in various models. For instance, in cellular assays using neuronal cell lines, several derivatives showed increased acetylation of α-tubulin, indicating enhanced neuroprotective activity through SIRT2 inhibition. The compounds were also assessed for cytotoxicity, yielding promising results with most being non-toxic at therapeutic concentrations .
Management of Neuropathies
Recent research has indicated that derivatives of this compound may be useful in managing neuropathies induced by chemotherapy agents like oxaliplatin. These compounds have shown the ability to modulate human carbonic anhydrases (hCAs) and transient receptor potential vanilloid 1 (TRPV1), which are involved in pain pathways. The inhibition profiles suggest potential for alleviating symptoms associated with oxaliplatin-induced neuropathy .
Huntington's Disease Models
In preclinical models of Huntington's disease, compounds based on the structure of this compound were tested for their ability to reduce motor dysfunction and improve survival rates. The studies demonstrated that these compounds not only inhibited SIRT2 effectively but also led to significant reductions in aggregated mutant huntingtin protein levels in treated mice .
Pain Management Studies
In vivo studies evaluating the efficacy of these compounds in mouse models for neuropathic pain revealed that certain derivatives exhibited potent antihypersensitivity effects, providing a basis for further development as analgesics targeting neuropathic conditions .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Sulfonamide Benzoic Acid Derivatives
*Note: CAS number inferred from for a structurally similar compound.
Key Observations :
- Halogenation: The target compound and analogs feature chlorine substituents, which enhance lipophilicity and influence electronic properties.
- Sulfonamide Linkage: The 6-chloropyridine group in the target compound contrasts with substituted phenyl () or piperidino groups (), altering hydrogen-bonding capacity and steric effects.
Physicochemical Properties and Crystal Packing
Hydrogen bonding and crystal packing patterns () are critical for solubility and stability:
- Hydrogen Bonding : Sulfonamide groups (-SO₂NH-) and carboxylic acid (-COOH) moieties facilitate hydrogen-bonded networks. For example, 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid () forms intermolecular O–H···O and N–H···O bonds, stabilizing its crystal lattice.
- Halogen Effects : Iodo or bromo substituents () may engage in halogen bonding, influencing melting points and solubility compared to chloro analogs.
Key Insights :
- QSTR Models : highlights that benzoic acid toxicity in mice correlates with molecular connectivity indices (0JA, 1JA). Chlorine substituents likely increase toxicity due to higher electronegativity and lipophilicity.
- Pharmacological Diversity: The piperidino group in tibric acid () confers peroxisome proliferation activity, whereas phenyl or pyridine groups may target different enzymes (e.g., ’s WD repeat-containing protein inhibition).
Biological Activity
2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a sulfonamide functional group, which is known for its diverse biological effects, including antimicrobial and anticancer properties.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHClNOS
- CAS Number : [1356652-04-4]
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of p-aminobenzoic acid, a substrate for bacterial folate synthesis. This interaction disrupts folate metabolism, leading to antimicrobial effects.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, studies have shown that derivatives containing chloropyridine and sulfonamide groups demonstrate high efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 5 μM |
| 6-Chloropyridine-3-sulfonamide | Staphylococcus aureus | 10 μM |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it may inhibit tumor cell proliferation by affecting microtubule dynamics, which is crucial for cell division . The interaction with tubulin could lead to the stabilization of microtubules, thereby preventing cancer cell mitosis.
Case Studies
-
In Vitro Studies on Antibacterial Activity :
A study published in 2019 evaluated the antibacterial properties of various chloro-substituted benzoic acids, including this compound. The results indicated that the presence of chlorine atoms significantly enhanced the antibacterial efficacy of these compounds . -
Anticancer Mechanism Investigation :
Research focused on the effects of similar sulfonamide compounds on cancer cell lines revealed that they induce apoptosis through the disruption of microtubule dynamics. This suggests that this compound may have similar mechanisms, warranting further investigation .
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-5-(6-chloropyridine-3-sulfonamido)benzoic acid?
The synthesis typically involves multi-step reactions, including functional group transformations such as sulfonamide coupling and chlorination. Key steps may include:
- Suzuki–Miyaura coupling for aryl-aryl bond formation, using palladium catalysts in solvents like dimethylformamide (DMF) .
- Sulfonamide formation via nucleophilic substitution between a chloropyridine sulfonyl chloride intermediate and an aminobenzoic acid derivative .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) .
Q. How is the purity and structural identity of this compound validated?
Methodological validation includes:
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>95% threshold) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and integration ratios .
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS to detect [M+H]⁺ ions) .
Q. What crystallographic tools are recommended for determining its solid-state structure?
- X-ray crystallography using SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- ORTEP (via WinGX) for visualizing thermal ellipsoids and generating publication-ready figures .
Advanced Research Questions
Q. How can reaction mechanisms for sulfonamide formation be elucidated?
- Kinetic studies (e.g., monitoring reaction progress via HPLC) to identify intermediates .
- Density Functional Theory (DFT) calculations to model transition states and resonance-stabilized intermediates during sulfonamide coupling .
- Isotopic labeling (e.g., ¹⁵N) in NMR to track nucleophilic attack pathways .
Q. What strategies address contradictions in crystallographic data refinement?
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to resolve overlapping reflections in cases of pseudo-merohedral twinning .
- Hydrogen bonding validation : Apply graph set analysis (as per Etter’s formalism) to ensure consistency in H-bonding motifs (e.g., R₂²(8) patterns) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Molecular docking (AutoDock Vina, Glide) to predict binding affinities for biological targets (e.g., enzymes with sulfonamide-binding pockets) .
- In vitro assays : Measure IC₅₀ values against target proteins using fluorescence polarization or surface plasmon resonance (SPR) .
- Metabolic stability studies : Incubate with liver microsomes and analyze degradation via LC-MS to assess pharmacokinetic potential .
Q. What computational methods optimize synthetic yield and scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
